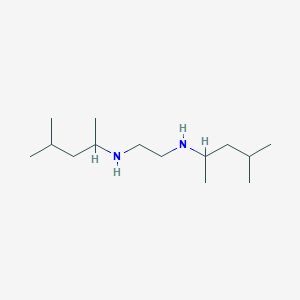
1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)-: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to a central ethane backbone, with each amino group further substituted by a 1,3-dimethylbutyl group. The compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- typically involves the reaction of ethylenediamine with 1,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the 1,3-dimethylbutyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Simpler amines.
Substitution: Substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- involves its ability to form stable complexes with metal ions. The amino groups of the compound can coordinate with metal ions, forming chelates that are stable and soluble. This property is particularly useful in applications such as drug delivery, where the compound can help transport metal-based drugs to specific targets in the body.
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another ethylenediamine derivative with different substituents.
N,N’-Dimethyl-1,2-ethanediamine: A simpler derivative with methyl groups instead of 1,3-dimethylbutyl groups.
Comparison: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- is unique due to the presence of bulky 1,3-dimethylbutyl groups, which can influence its reactivity and steric properties. This makes it distinct from other ethylenediamine derivatives, which may have smaller or less bulky substituents.
Propriétés
Numéro CAS |
3964-15-6 |
|---|---|
Formule moléculaire |
C14H32N2 |
Poids moléculaire |
228.42 g/mol |
Nom IUPAC |
N,N'-bis(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-16H,7-10H2,1-6H3 |
Clé InChI |
LCKHBYOSKOUPOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NCCNC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

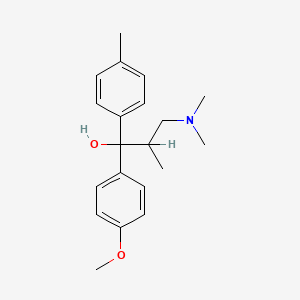
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
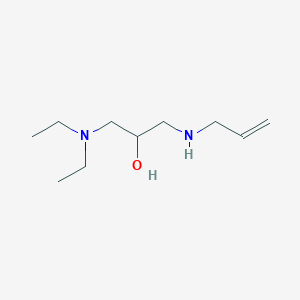
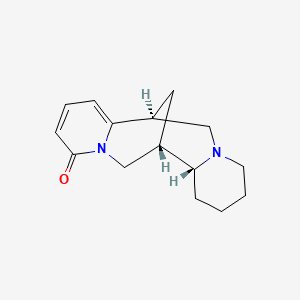
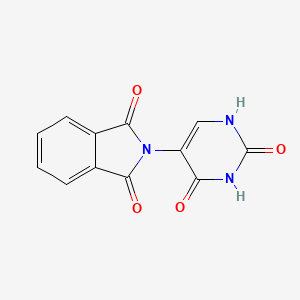
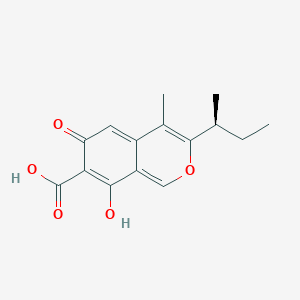
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)

